4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one
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Overview
Description
4-(3-Chloropropanoyl)-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-1(9H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropanoyl)-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-1(9H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone in the presence of a catalyst. Graphene oxide nanosheets have been found to be effective catalysts for this reaction, facilitating the formation of the quinazoline core under mild conditions . The reaction is usually carried out in an aqueous medium at room temperature, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropanoyl)-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-1(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropanoyl)-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-1(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of two fused six-membered rings.
Triazoloquinazoline: A derivative with potential anticancer activity.
Thiazoloquinazoline: Known for its antifungal and antioxidant properties.
Uniqueness
4-(3-Chloropropanoyl)-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-1(9H)-one stands out due to its unique structural features and the presence of a chloropropanoyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
6965-13-5 |
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Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
4-(3-chloropropanoyl)-2,3,3a,9-tetrahydropyrrolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C14H15ClN2O2/c15-8-7-14(19)17-11-4-2-1-3-10(11)9-16-12(17)5-6-13(16)18/h1-4,12H,5-9H2 |
InChI Key |
NKSHNRNHXPSWQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1N(C3=CC=CC=C3C2)C(=O)CCCl |
Origin of Product |
United States |
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